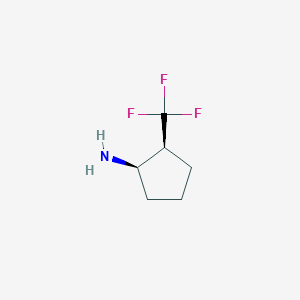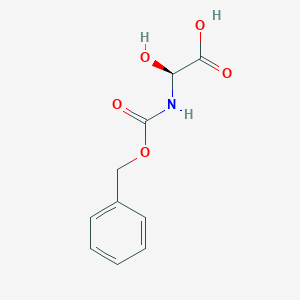
Cbz-D,L-alpha-Hydroxyglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an amide derivative of benzyloxy and hydroxyglycine, featuring functional groups of anisole and glycolic acid . This compound is primarily used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
The preparation of Cbz-D,L-alpha-Hydroxyglycine typically involves the following steps:
Synthesis of tert-butoxycarbonyl-hydroxyglycine: Glycolic acid reacts with tert-butoxycarbonyl-glycylyl chloride to form tert-butoxycarbonyl-hydroxyglycine.
Formation of this compound: The tert-butoxycarbonyl group is then replaced with a benzyloxycarbonyl (Cbz) group using CbzCl and a mild base. This reaction is usually carried out under Schotten-Baumann conditions or with an organic base.
Chemical Reactions Analysis
Cbz-D,L-alpha-Hydroxyglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cbz-D,L-alpha-Hydroxyglycine has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amino acids in peptide synthesis. The Cbz group can be easily removed under mild conditions, making it ideal for multi-step syntheses.
Bioconjugation: The compound is used in the modification of proteins and peptides for various bioconjugation applications.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of Cbz-D,L-alpha-Hydroxyglycine involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group of amino acids during chemical reactions, preventing unwanted side reactions . The Cbz group can be removed through catalytic hydrogenation, typically using palladium on carbon (Pd-C) and hydrogen gas (H2), to yield the free amino acid .
Comparison with Similar Compounds
Cbz-D,L-alpha-Hydroxyglycine is similar to other carbamate protecting groups, such as:
Boc (tert-Butyloxycarbonyl): Boc is another common protecting group for amino acids.
Fmoc (Fluorenylmethoxycarbonyl): Fmoc is used in peptide synthesis and can be removed with a base like piperidine.
Compared to Boc and Fmoc, this compound offers the advantage of being removed under neutral conditions through hydrogenation, making it suitable for sensitive substrates .
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14)/t8-/m0/s1 |
InChI Key |
JQEZLSUFDXSIEK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
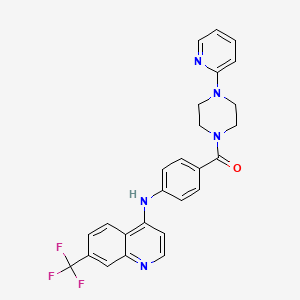
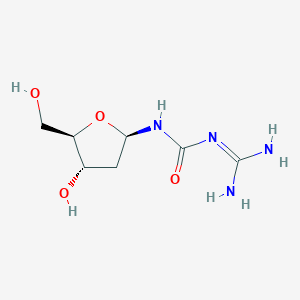
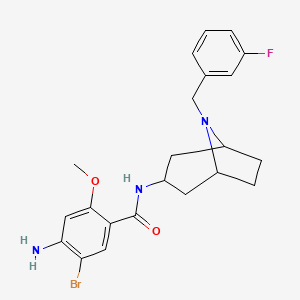
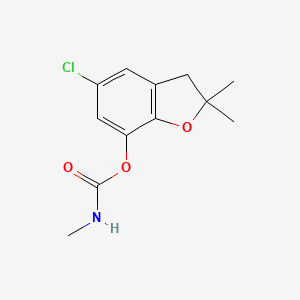
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
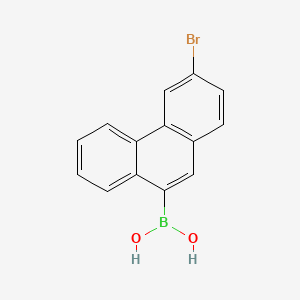
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)
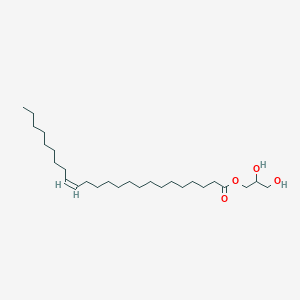
![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
